molecular formula C5H4I2N2O2 B2561906 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid CAS No. 1189749-30-1

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Cat. No.: B2561906
CAS No.: 1189749-30-1
M. Wt: 377.908
InChI Key: ZMSUNOJQTWFHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid typically involves the iodination of imidazole derivatives followed by the introduction of an acetic acid moiety. One common method involves the reaction of 4,5-diiodoimidazole with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organometallic compounds.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Deiodinated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4,5-diiodoimidazole: Lacks the acetic acid moiety but shares similar iodine substitution.

    2-(1H-imidazol-1-yl)acetic acid: Lacks the iodine atoms but contains the acetic acid moiety.

    2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid: Contains chlorine atoms instead of iodine.

Uniqueness

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is unique due to the presence of both iodine atoms and the acetic acid moiety, which can enhance its biological activity and solubility compared to other similar compounds.

Properties

IUPAC Name

2-(4,5-diiodoimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSUNOJQTWFHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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